molecular formula C16H12FN3OS2 B10793473 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B10793473
M. Wt: 345.4 g/mol
InChI Key: MQBBZKCWIDFMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a synthetic small molecule based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure recognized for its broad profile of biological activities in medicinal chemistry research . This compound is part of a class of molecules investigated for their potential as core structures in developing novel therapeutic agents. Researchers utilize this chemical probe to study structure-activity relationships (SAR), particularly how the benzylthio substituent and the 4-fluorobenzamide moiety influence biological interactions and potency . The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, known for its ability to mimic pyrimidine bases and disrupt critical cellular processes in pathogenic cells . Scientific literature indicates that structurally similar 1,3,4-thiadiazole derivatives exhibit significant cytotoxic properties against a range of human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116) . Some specific analogs have demonstrated potent activity, in some cases exceeding the potency of reference drugs like imatinib in preclinical models . Furthermore, related compounds featuring the benzylthio-1,3,4-thiadiazole structure have shown promising antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis , with performance comparable to norfloxacin and ciprofloxacin . The mechanism of action for this specific compound is an area of active investigation, but research on analogous molecules suggests potential inhibition of specific kinases or epigenetic targets like the lysine-specific histone demethylase 1 (LSD1) . This makes it a valuable tool for researchers in chemical biology and oncology exploring new pathways for intervention. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

InChI

InChI=1S/C16H12FN3OS2/c17-13-8-6-12(7-9-13)14(21)18-15-19-20-16(23-15)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,21)

InChI Key

MQBBZKCWIDFMIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a compound belonging to the class of thiadiazole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a 1,3,4-thiadiazole ring substituted with a benzylthio group and a fluorobenzamide moiety. This structural arrangement is significant for its biological interactions.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promising results in various biological assays, particularly in cancer research.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism of action primarily involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-76.51Apoptosis induction
HepG28.35DNA replication inhibition
PC38.81Cell cycle arrest

IC50 values indicate the concentration required to inhibit 50% of cell viability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Replication : The compound interferes with DNA synthesis processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Enzyme Interaction : It likely interacts with various enzymes involved in cellular proliferation pathways, inhibiting their activity and altering metabolic processes .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

A series of studies have evaluated the anticancer efficacy of this compound through in vitro assays:

  • Study A : Evaluated the effects on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 6.51 µg/mL.
  • Study B : Focused on HepG2 liver cancer cells, reporting an IC50 value of 8.35 µg/mL and highlighting the compound's potential as a therapeutic agent against hepatic malignancies.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature imparted by the thiadiazole structure. However, further studies are needed to assess its long-term toxicity and side effects in vivo.

Scientific Research Applications

Anticancer Activity

The anticancer properties of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide have been investigated through various studies, revealing significant cytotoxic effects against multiple cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound against human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong inhibitory activity .
  • Structure-Activity Relationship : Research highlighted that modifications on the benzyl group significantly influenced the cytotoxicity of thiadiazole derivatives. For example, compounds with methoxy groups exhibited enhanced activity against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines .

Summary Table of Anticancer Activity

Cell LineCompound TestedIC50 Value (µg/mL)
SK-MEL-2N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)4.27
PC3N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)22.19 ± 2.1
SKNMCN-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)5.41 ± 0.35
HT29N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)12.57 ± 0.6

Antibacterial Activity

The antibacterial potential of this compound has also been explored extensively.

Case Studies

  • Bacterial Inhibition : A series of derivatives were synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives showed comparable or superior activity to established antibiotics like norfloxacin and ciprofloxacin .

Summary Table of Antibacterial Activity

BacteriaCompound TestedActivity Level
Staphylococcus aureusN-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativesHigh
Staphylococcus epidermidisN-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativesComparable to reference drugs

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity.

Case Studies

Research indicated that certain derivatives exhibited significant antifungal effects against pathogens such as Candida albicans and Aspergillus fumigatus. The structure of the thiadiazole moiety plays a crucial role in determining the efficacy against fungal strains .

Summary Table of Antifungal Activity

FungiCompound TestedInhibition Rate (%)
Candida albicansN-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativesSignificant
Aspergillus fumigatusN-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativesHigh

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring or the benzamide moiety. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives
Compound Name Substituent (R1) Substituent (R2) Yield (%) Melting Point (°C) Reference
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (Target Compound) Benzylthio 4-Fluorobenzamide N/A N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide 4-Chlorobenzylthio 4-Fluorobenzamide N/A N/A
5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide Benzylthio 2-Isopropyl-5-methylphenoxy 88 133–135
5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Benzylthio 2-Methoxyphenoxy 85 135–136
N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide 2-Fluorobenzylthio Morpholinosulfonylbenzamide N/A N/A

Key Observations:

  • Substituent Effects on Yield: Benzylthio-containing derivatives (e.g., 5h, 5m) exhibit high yields (85–88%), suggesting stability during synthesis .
  • Melting Points: Derivatives with aromatic acetamide groups (e.g., 5h, 5m) melt at 133–136°C, indicative of crystalline packing influenced by planar aromatic systems .
  • Electron-Withdrawing Groups: The 4-fluorobenzamide group in the target compound may enhance metabolic stability compared to non-fluorinated analogs .

Preparation Methods

Reaction Conditions and Reagents

The intermediate is synthesized via amidation using carbodiimide-based coupling agents. Adapted from methods for analogous compounds:

  • Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv), 4-fluorobenzoic acid (1.0 equiv).

  • Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv) and HOBt (hydroxybenzotriazole, 1.2 equiv).

  • Solvent : Anhydrous acetonitrile.

  • Reaction Time : 24 hours under nitrogen atmosphere.

  • Work-up : Extraction with ethyl acetate/water, washing with NaHCO₃ (5%), diluted H₂SO₄ (10%), and brine. Drying over Na₂SO₄ and evaporation yields a yellowish solid.

Characterization Data

  • Yield : 65–70%.

  • Melting Point : 135–142°C.

  • Spectroscopy :

    • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O amide), 1220 cm⁻¹ (C-F).

    • ¹H-NMR (DMSO-d₆) : δ 7.85–7.89 (m, 2H, Ar-H), 7.25–7.30 (m, 2H, Ar-H), 3.45 (s, 1H, SH).

Alkylation to Introduce the Benzylthio Group

Reaction Optimization

The mercapto intermediate undergoes nucleophilic substitution with benzyl chloride under basic conditions:

  • Reactants : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (1.0 equiv), benzyl chloride (1.2 equiv).

  • Base : Potassium hydroxide (1.5 equiv).

  • Solvent : Ethanol or acetonitrile.

  • Conditions : Reflux for 24 hours.

  • Work-up : Cooling, filtration, and washing with diethyl ether yields a white precipitate.

Yield and Purity

  • Yield : 55–72%.

  • Melting Point : 177–180°C.

Analytical Validation of the Final Product

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d₆) :
    δ 7.92–7.96 (m, 2H, Ar-H from 4-fluorobenzamide),
    δ 7.35–7.45 (m, 5H, benzyl-H),
    δ 4.62 (s, 2H, SCH₂),
    δ 3.40 (s, 1H, NH).

  • ¹³C-NMR : δ 165.2 (C=O), 162.5 (C-F), 140.1 (thiadiazole C-2), 134.8–128.2 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 345.4 [M+H]⁺, consistent with the molecular formula C₁₆H₁₂FN₃OS₂.

Alternative Synthetic Routes and Considerations

Solvent and Base Effects

  • Solvent : Acetonitrile outperforms DMF in minimizing side reactions during amidation.

  • Base : KOH ensures deprotonation of the thiol group, enhancing nucleophilicity for alkylation.

Challenges and Optimization Opportunities

Byproduct Formation

  • Thiol Oxidation : Trace disulfide formation is mitigated by inert atmosphere handling.

  • Incomplete Alkylation : Excess benzyl chloride (1.5 equiv) and prolonged reflux improve conversion.

Scalability

  • Batch Size : Yields remain consistent at 50–100 g scale, with purification via recrystallization (ethanol/water) .

Q & A

Q. What are the established synthetic routes for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, and how is its purity verified?

The compound is synthesized via nucleophilic acyl substitution. A typical method involves reacting 5-(benzylthio)-1,3,4-thiadiazol-2-amine with 4-fluorobenzoyl chloride in pyridine under reflux. The reaction is monitored via TLC, and the crude product is purified by recrystallization (e.g., from methanol) or column chromatography. Characterization employs:

  • IR spectroscopy to confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations.
  • ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and fluorobenzamide substituents.
  • Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ = 367.40 observed in ESI-HRMS) .

Q. What standard assays are used to evaluate its anticancer activity?

In vitro cytotoxicity is assessed using:

  • MTT assay to measure IC₅₀ values against cancer cell lines (e.g., MDA-MB-231, PC3, U87) .
  • Apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to determine pro-apoptotic and cell cycle arrest effects .
  • Comparative studies with positive controls (e.g., doxorubicin) to benchmark potency .

Q. How do structural features influence its bioactivity?

The thiadiazole core enables π-π stacking with kinase active sites, while the 4-fluorobenzamide enhances lipophilicity and target affinity. The benzylthio group may modulate solubility and metabolic stability. Analog studies show replacing fluorine with electron-withdrawing groups (e.g., -NO₂) increases cytotoxicity .

Advanced Research Questions

Q. How can synthesis yields be optimized, and what are common pitfalls?

Low yields (<50%) may arise from:

  • Incomplete acylation : Prolong reaction time (12–24 hrs) or use excess acyl chloride (1.2–1.5 eq).
  • By-product formation : Add triethylamine to scavenge HCl and improve nucleophilicity of the amine .
  • Purification challenges : Optimize solvent systems (e.g., CH₃OH/CH₂Cl₂ for recrystallization) .

Q. How to resolve contradictions in reported cytotoxicity data across studies?

Discrepancies in IC₅₀ values (e.g., nM vs. µM ranges) may stem from:

  • Cell line heterogeneity : MDA-MB-231 (breast) vs. U87 (glioblastoma) may exhibit differential transporter expression .
  • Assay conditions : Serum concentration, incubation time, and compound stability (e.g., hydrolysis in aqueous media) .
  • Purity verification : Independent validation via HPLC (>95% purity) is critical, as commercial sources may lack analytical data .

Q. What strategies enhance its bioavailability for in vivo studies?

  • Prodrug derivatization : Introduce morpholino or PEG groups to improve aqueous solubility .
  • Nanoparticle encapsulation : Use liposomal carriers to enhance tumor targeting and reduce off-target toxicity.
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., benzylthio oxidation) .

Q. How to investigate its mechanism of action beyond kinase inhibition?

  • Molecular docking : Use ArgusLab or AutoDock to predict binding to non-kinase targets (e.g., tubulin or DNA topoisomerases) .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
  • Enzyme inhibition assays : Test against 15-lipoxygenase-1 or PFOR using colorimetric substrates (e.g., linoleic acid for lipoxygenase) .

Q. What computational tools predict the impact of structural modifications?

  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • ADMET prediction : SwissADME or pkCSM to forecast solubility, CYP450 interactions, and toxicity .
  • DFT calculations : Analyze frontier molecular orbitals to guide electron-deficient substituent design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.